
4-Bromo-3-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-3-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline typically involves the reaction of 4-bromo-3-methylaniline with a thiadiazole precursor. One common method involves the use of hydrazonoyl halides, which react with thiocyanates or thiosemicarbazides to form the thiadiazole ring . The reaction conditions often include the use of solvents such as ethanol or carbon tetrachloride and catalysts like triethylamine .
Industrial Production Methods
Industrial production of thiadiazole derivatives, including this compound, generally follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for industrial-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-3-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
4-Bromo-3-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline has several scientific research applications:
Medicinal Chemistry: Thiadiazole derivatives are studied for their potential as antimicrobial, anticancer, and anti-inflammatory agents
Agriculture: These compounds can act as fungicides, herbicides, and insecticides.
Materials Science: Thiadiazole derivatives are used in the development of organic semiconductors and other advanced materials.
Wirkmechanismus
The mechanism of action of 4-Bromo-3-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and receptors, disrupting their normal function. This interaction can lead to the inhibition of microbial growth, induction of apoptosis in cancer cells, or modulation of inflammatory pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,4-Thiadiazole: A basic thiadiazole structure with similar biological activities.
1,2,3-Thiadiazole: Another isomer with distinct chemical properties and applications.
1,2,4-Thiadiazole: Known for its use in pharmaceuticals and agrochemicals.
Uniqueness
4-Bromo-3-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline is unique due to the presence of the bromine atom and the specific substitution pattern on the thiadiazole ring. This unique structure can lead to distinct biological activities and chemical reactivity compared to other thiadiazole derivatives .
Eigenschaften
Molekularformel |
C10H10BrN3S |
|---|---|
Molekulargewicht |
284.18 g/mol |
IUPAC-Name |
4-bromo-3-methyl-N-(thiadiazol-4-ylmethyl)aniline |
InChI |
InChI=1S/C10H10BrN3S/c1-7-4-8(2-3-10(7)11)12-5-9-6-15-14-13-9/h2-4,6,12H,5H2,1H3 |
InChI-Schlüssel |
MIKSTTONARGROE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)NCC2=CSN=N2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(4-Methyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-3-ol](/img/structure/B13227563.png)
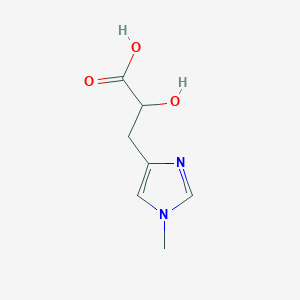
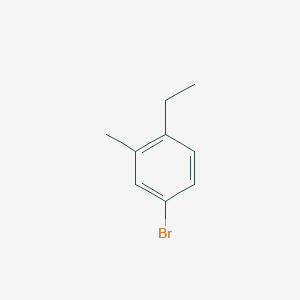
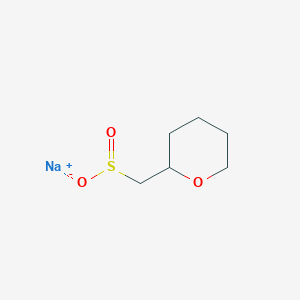
![5-[5-(Chloromethyl)furan-2-yl]-N,N-dimethyl-1,3,4-oxadiazol-2-amine](/img/structure/B13227594.png)
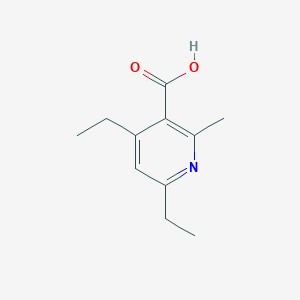
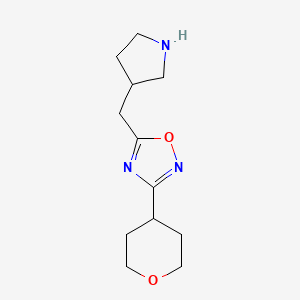

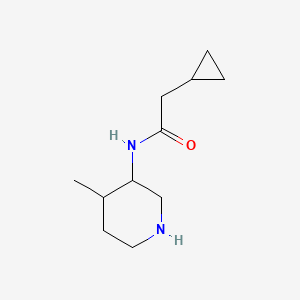
![4-Benzyl-4,8-diazatricyclo[5.2.2.0,2,6]undecane-3,5-dione](/img/structure/B13227612.png)
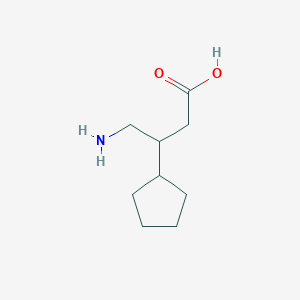
![N-(2-methylpropyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-amine](/img/structure/B13227627.png)

![1-{Octahydropyrrolo[3,4-c]pyrrol-2-yl}prop-2-yn-1-one](/img/structure/B13227651.png)
